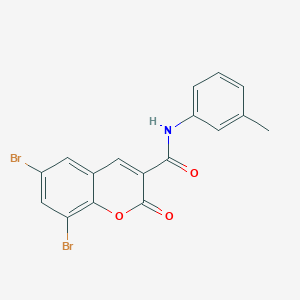

6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C17H11Br2NO3 |

|---|---|

Molecular Weight |

437.1 g/mol |

IUPAC Name |

6,8-dibromo-N-(3-methylphenyl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C17H11Br2NO3/c1-9-3-2-4-12(5-9)20-16(21)13-7-10-6-11(18)8-14(19)15(10)23-17(13)22/h2-8H,1H3,(H,20,21) |

InChI Key |

NCXOMBJUACKHHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by the introduction of the carboxamide group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 6 and 8 positions of the chromene ring. The subsequent introduction of the carboxamide group can be achieved through a reaction with an appropriate amine, such as 3-methylaniline, under conditions that facilitate amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The chromene ring and the carboxamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cross-Coupling Reactions: The bromine atoms can be involved in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

Amidation: 3-Methylaniline in the presence of a coupling agent, such as EDCI or DCC, and a base, such as triethylamine.

Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base, such as K2CO3, and a suitable solvent, such as DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while cross-coupling reactions can produce polysubstituted chromenes with diverse functional groups .

Scientific Research Applications

Chemistry: As a versatile intermediate for the synthesis of more complex molecules through cross-coupling and other reactions.

Biology: As a potential bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: As a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: As a precursor for the synthesis of materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of bromine atoms and the carboxamide group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes critical differences between the target compound and its analogs:

*Note: Molecular weight for the target compound is extrapolated from analogs.

Spectral and Analytical Data

- IR Spectroscopy : The 3-chlorophenyl analog () shows characteristic absorption bands at 1650 cm⁻¹ (C=O stretch) and 1573 cm⁻¹ (–CONH–), similar to the target compound. The 4-bromo-2-fluorophenyl derivative () exhibits additional peaks at 860 cm⁻¹ (C–Br) and 1618 cm⁻¹ (aromatic C=C), reflecting halogen and aromatic interactions.

- NMR Data :

- ¹H-NMR : All analogs display a singlet for the coumarin H4 proton (~8.6–8.7 ppm). The 3-methylphenyl group in the target compound would likely show a singlet for the methyl protons at ~2.3 ppm, distinct from the deshielded aromatic protons in chloro/bromo analogs .

- ¹³C-NMR : The carbonyl carbons (C=O) resonate at ~160–165 ppm across all analogs, while halogenated carbons (C–Br) appear at ~120–125 ppm .

Key Research Findings

Halogenation Effects : Bromine atoms at positions 6 and 8 enhance UV absorption (λmax ~300 nm), making these compounds suitable for photodynamic therapy .

Substituent Polarity : Chlorine and fluorine substituents increase solubility in polar solvents (e.g., DMSO) compared to methyl groups, which favor lipid membranes .

Thermal Stability : All analogs decompose above 250°C, with the 3-methylphenyl derivative likely having marginally higher stability due to reduced steric strain .

Biological Activity

6,8-Dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has gained attention for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H13Br2N1O4 |

| Molecular Weight | 426.11 g/mol |

| CAS Number | Not available |

The biological activity of this compound primarily involves its interaction with various biological targets. The compound is hypothesized to modulate enzyme activities and receptor interactions, leading to significant biological effects such as:

- Anticancer Activity : It may inhibit enzymes involved in cancer cell proliferation.

- Antimicrobial Effects : The compound has shown potential in inhibiting bacterial growth.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that chromene derivatives can significantly reduce cell viability in human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cells.

Case Study: Anticancer Screening

A study conducted on a series of chromene derivatives showed that specific substitutions could enhance anticancer activity. The following table summarizes the IC50 values of selected compounds against MCF-7 and HepG-2 cell lines:

| Compound ID | IC50 (MCF-7) µg/ml | IC50 (HepG-2) µg/ml |

|---|---|---|

| Compound A | 5.5 | 6.9 |

| Compound B | 10.0 | 12.5 |

| Compound C | 15.0 | 18.0 |

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. In vitro assays indicate that it possesses significant antibacterial properties against various strains of bacteria.

Case Study: Antimicrobial Screening

A recent investigation assessed the antibacterial activity of this compound against common pathogens. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/ml | Minimum Bactericidal Concentration (MBC) mg/ml |

|---|---|---|

| E. coli | 6.25 | 12.5 |

| S. aureus | 12.5 | 25 |

Research Findings

Several studies have validated the biological activities of chromene derivatives:

- Anticancer Studies : A study published in Cancer Letters reported that chromene derivatives showed promising cytotoxicity against breast cancer cell lines, with specific structural modifications enhancing their efficacy .

- Antimicrobial Studies : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and bacterial survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.